mPEG-N,N-Ditetradecylacetamide

Description

Properties

Molecular Formula |

C33H67NO3 |

|---|---|

Molecular Weight |

525.9 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide |

InChI |

InChI=1S/C33H67NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-32H2,1-3H3 |

InChI Key |

BPWFJNQUTKVHIR-UHFFFAOYSA-N |

Canonical SMILES |

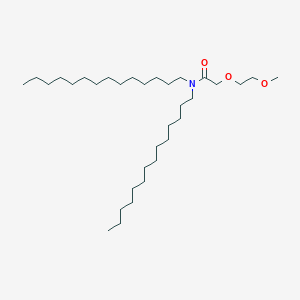

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modulations of Mpeg N,n Ditetradecylacetamide

Established Synthetic Pathways for mPEG-N,N-Ditetradecylacetamide

mPEG-N,N-Ditetradecylacetamide, also known as ALC-0159, is a PEGylated lipid that has gained prominence as an excipient in lipid nanoparticle (LNP) formulations, notably in mRNA-based vaccines. biochempeg.comechemi.com Its synthesis involves the conjugation of a methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) moiety to a N,N-ditetradecylacetamide lipid anchor. biochempeg.comechemi.com The synthetic approaches to this and similar PEG-lipid conjugates can be broadly categorized into convergent and divergent strategies.

Convergent and Divergent Synthesis Strategies

Convergent synthesis involves the separate synthesis of the mPEG and the lipid components, which are then coupled in a final step. researchgate.netresearchgate.net This approach allows for the purification of each component individually before conjugation, potentially leading to a final product with higher purity. For instance, a common convergent route involves activating the carboxylic acid group of a mPEG-acid derivative and then reacting it with N,N-ditetradecylamine.

Divergent synthesis , in contrast, starts from a central molecular core and extends outwards. wikipedia.orgthno.org In the context of mPEG-N,N-ditetradecylacetamide, a divergent approach might involve the sequential addition of ethylene (B1197577) glycol units to a pre-formed N,N-ditetradecylacetamide derivative, although this is less common for producing mPEGylated lipids with a defined PEG chain length. The stepwise addition of small PEG oligomers to a glycerol (B35011) backbone has been described as a method to produce highly monodisperse PEG-lipid conjugates. google.com

The choice between these strategies depends on factors such as the desired purity, scalability, and the availability of starting materials. Convergent synthesis is often favored for producing well-defined conjugates for pharmaceutical applications. researchgate.net

Purification and Isolation Techniques for High-Purity Conjugates

Achieving high purity is critical for pharmaceutical applications of mPEG-N,N-ditetradecylacetamide. Following synthesis, the reaction mixture typically contains the desired conjugate along with unreacted starting materials and potential side products. Several chromatographic and non-chromatographic techniques are employed for purification.

Chromatographic techniques are powerful tools for separating PEG-lipid conjugates based on differences in their physicochemical properties.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively removing smaller molecules like unreacted PEG and lipid components from the larger conjugate.

Reverse Phase Chromatography (RPC) separates molecules based on their hydrophobicity. This technique can be highly effective in separating the amphiphilic mPEG-lipid conjugate from more polar or non-polar impurities.

Ion Exchange Chromatography (IEX) can be used if the conjugate or impurities possess a net charge. By exploiting the charge differences, effective separation can be achieved.

Non-chromatographic techniques offer simpler and often more scalable purification methods.

Tangential Flow Filtration (TFF) , a membrane-based separation method, is used to purify nanoparticles and can be adapted for the purification of PEG-lipid conjugates, particularly in larger-scale manufacturing. unimi.it

Precipitation and recrystallization can also be employed, taking advantage of the differential solubility of the conjugate and impurities in various solvents. For example, dissolving the crude product in a suitable solvent and then adding an anti-solvent can selectively precipitate the desired conjugate. nih.gov

The selection of the purification method or a combination of methods depends on the specific impurities present and the required final purity of the mPEG-N,N-Ditetradecylacetamide.

Functionalization and Derivatization Strategies of the mPEG Moiety

The mPEG moiety of mPEG-N,N-ditetradecylacetamide offers opportunities for further chemical modification to tailor its properties for specific applications.

End-Group Modification for Bioconjugation and Advanced Material Integration

The terminal methoxy group of the mPEG chain is generally considered inert. However, the hydroxyl end-group of the parent PEG molecule can be modified prior to methylation or the entire mPEG molecule can be synthesized with a reactive terminal group. This allows for the attachment of various functionalities. nih.govbeilstein-journals.org Common end-group modifications include the introduction of:

Amines (-NH2) : Amine-terminated PEGs are versatile intermediates for conjugation with molecules containing carboxylic acids or activated esters. mdpi.com

Carboxylic acids (-COOH) : These can be used to couple with amine-containing molecules. beilstein-journals.org

Thiols (-SH) : Thiol groups are reactive towards maleimides and other thiol-specific reagents, enabling specific bioconjugation. beilstein-journals.org

Azides (-N3) and Alkynes : These groups are used in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, for highly efficient and specific conjugation reactions under mild conditions. nih.gov

These functionalized mPEG derivatives can then be conjugated to targeting ligands, such as antibodies or peptides, to direct the LNP to specific cells or tissues. They can also be used to integrate the lipid into advanced materials, such as hydrogels or functionalized surfaces.

Influence of PEG Chain Length and Polydispersity on Synthetic Outcomes

The length of the PEG chain is a critical parameter that influences the physicochemical properties of mPEG-N,N-ditetradecylacetamide and the resulting LNPs. researchgate.netnih.gov

Steric Hindrance : Longer PEG chains provide greater steric hindrance, which can enhance the stability of LNPs in biological fluids by reducing protein adsorption. researchgate.netnih.gov

Cellular Uptake : Conversely, excessive PEGylation with very long chains can inhibit cellular uptake of the nanoparticles. researchgate.netnih.gov

Synthesis and Purification : The synthesis and purification of mPEG-lipid conjugates can be more challenging with increasing PEG chain length due to the increased molecular weight and potential for greater polydispersity.

Polydispersity , a measure of the distribution of molecular weights in a polymer sample, is another important factor. A low polydispersity (i.e., a more uniform PEG chain length) is generally desirable for pharmaceutical applications to ensure batch-to-batch consistency and predictable in vivo performance. The synthetic and purification methods must be carefully controlled to minimize polydispersity.

Structural Variations of the N,N-Ditetradecylacetamide Lipid Component

The N,N-ditetradecylacetamide portion of the molecule serves as the hydrophobic anchor that integrates into the lipid bilayer of the LNP. Variations in this lipid component can significantly impact the properties of the resulting nanoparticles.

Impact of Alkyl Chain Length and Saturation on Synthesis Yields

The synthesis of mPEG-N,N-Ditetradecylacetamide and related mPEG-lipid conjugates is a critical step in the development of lipid-based drug delivery systems. The efficiency of the synthetic process, often measured by the reaction yield, can be significantly influenced by the structural characteristics of the lipid moiety, specifically the length and saturation of the alkyl chains.

Research into the synthesis of various lipid-polymer conjugates has shown a discernible trend related to the alkyl chain length of the lipid component. Generally, an increase in the alkyl chain length of the lipid can lead to a decrease in the yield of the final conjugate. For instance, in the synthesis of a series of lipid nanoparticles, it was observed that as the alkyl chain length of the neutral phospholipids (B1166683) increased from dimyristoylphosphatidylcholine (B1235183) (C14) to dipalmitoylphosphatidylcholine (C16) and then to distearoylphosphatidylcholine (C18), the concentration of the drug entrapped within the nanoparticles decreased. nih.gov This suggests that longer alkyl chains may present steric hindrance or other challenges during the formulation process, which could be analogous to the coupling reaction in the synthesis of mPEG-lipids.

The saturation of the alkyl chains is another crucial factor. Unsaturated alkyl chains, containing one or more double bonds, introduce kinks into the lipid structure. This can affect the packing of the molecules and their reactivity. While a study on phospholipids with unsaturated chains (dioleoylphosphatidylcholine and dierucoylphosphatidylcholine) found that the presence of a double bond did not significantly affect the physicochemical properties of the resulting lipid nanoparticles, the impact on the chemical synthesis yield of mPEG-lipid conjugates is not explicitly detailed in the provided search results. nih.gov However, it is plausible that the altered conformation and potentially increased reactivity of the double bonds could influence the efficiency of the conjugation reaction.

The following interactive table summarizes findings on the effect of alkyl chain length on the properties of lipid-based nanoparticles, which can be considered as a proxy for the challenges that might be encountered during the synthesis of mPEG-lipid conjugates with varying alkyl chains.

| Lipid Component (Alkyl Chain Length) | Observation | Reference |

| Dimyristoylphosphatidylcholine (C14) | Higher entrapped drug concentration in lipid nanoparticles compared to longer chains. | nih.gov |

| Dipalmitoylphosphatidylcholine (C16) | Intermediate entrapped drug concentration in lipid nanoparticles. | nih.gov |

| Distearoylphosphatidylcholine (C18) | Lower entrapped drug concentration in lipid nanoparticles compared to shorter chains. | nih.gov |

| C10 to C18 Alkyl Chains | Significant influence on self-assembly and nanostructure formation. | rsc.org |

Introduction of Cleavable Linkers within the Amide Bond

The amide bond in mPEG-N,N-Ditetradecylacetamide provides a stable linkage between the polyethylene glycol (PEG) and the lipid moiety. However, for certain drug delivery applications, it is desirable to have a linkage that can be cleaved under specific physiological conditions, allowing for the shedding of the PEG shield and subsequent release of the encapsulated cargo. This has led to the development of cleavable linkers that can be incorporated into the structure of mPEG-lipid conjugates.

Several strategies have been explored to introduce cleavable functionalities within or adjacent to the amide bond. These linkers are designed to be stable in the bloodstream but to break down in response to specific triggers found in the target microenvironment, such as changes in pH or the presence of certain enzymes.

pH-Sensitive Linkers: One common approach is the use of acid-labile linkers, which are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of tumors or endosomes (pH 5.0-6.5). Examples of such linkers include hydrazones and vinyl ethers. nih.govnih.gov While not directly replacing the amide bond, these linkers can be strategically placed within the conjugate to facilitate PEG detachment. For instance, a lipid-(succinate)-mPEG conjugate has been synthesized to create a pH-sensitive linkage that is shed at low pH. nih.gov

Enzyme-Sensitive Linkers: Another strategy involves incorporating linkages that are substrates for enzymes that are overexpressed in target tissues. Ester bonds are susceptible to hydrolysis by esterases, which are abundant in plasma and some tissues. nih.govresearchgate.net By designing a PEG-lipid conjugate with an ester linkage, controlled dePEGylation can be achieved. researchgate.net Disulfide bonds are also utilized as they can be cleaved in the reducing environment of the cell cytoplasm by glutathione. nih.govgoogle.com

Novel Peptide Linkers: More complex linkers, such as those incorporating short peptide sequences, can also be used. For example, a novel "exo" cleavable peptide linker has been developed to improve the stability and therapeutic efficacy of antibody-drug conjugates, a field that shares principles with lipid-based drug delivery. acs.org These peptide linkers can be designed to be cleaved by specific proteases found in the target tissue.

The general principle behind these modifications is to create a "smart" delivery system where the PEG shield is removed upon reaching the target site, thereby enhancing cellular uptake and drug release. nih.gov The choice of the cleavable linker depends on the specific application and the desired release trigger.

| Linker Type | Cleavage Trigger | Example | Reference |

| Hydrazone | Acidic pH | pH-sensitive liposomes | nih.gov |

| Vinyl Ether | Acidic pH | mPEG-VE-DOG lipids | nih.gov |

| Ester | Esterases | mPEG2000-CHEMS | nih.govresearchgate.net |

| Disulfide | Reducing agents (e.g., glutathione) | Disulfide-linked catiomers | nih.govgoogle.com |

| Peptide | Specific enzymes (e.g., proteases) | Exo-cleavable linkers | acs.org |

Physicochemical Principles of Self Assembly and Supramolecular Organization

Thermodynamics and Kinetics of Micelle and Nanoparticle Formation

The formation of micelles and nanoparticles from mPEG-N,N-Ditetradecylacetamide in a solvent is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic lipid tails and the aqueous environment. This is achieved by sequestering the hydrophobic moieties in the core of the resulting structure, while the hydrophilic poly(ethylene glycol) (PEG) chains remain exposed to the water.

Investigation of Critical Micelle Concentration (CMC) Mechanisms

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual amphiphilic molecules (unimers) begin to aggregate to form micelles. nih.govfrontiersin.org Below the CMC, mPEG-N,N-Ditetradecylacetamide exists predominantly as unimers in solution. As the concentration increases to and surpasses the CMC, the formation of micelles becomes spontaneous.

For mPEG-N,N-Ditetradecylacetamide, the CMC is reported to be relatively high. researchgate.netnih.gov This characteristic is attributed to the structure of its hydrophobic portion, which consists of two myristoyl (C14) acyl chains. researchgate.netnih.gov The shorter length of these chains compared to other lipids, such as those with stearoyl (C18) chains, leads to weaker van der Waals interactions between the lipid tails in the micellar core. nih.gov Consequently, a higher concentration of the lipid is required to drive the self-assembly process. The rapid release of ALC-0159 from the surface of lipid nanoparticles upon dilution in bodily fluids is also associated with its higher CMC. researchgate.netnih.gov

The determination of the CMC for PEGylated lipids like mPEG-N,N-Ditetradecylacetamide can be accomplished through various experimental techniques. These methods typically monitor a physical property of the solution that exhibits a sharp change at the CMC.

Table 1: Common Techniques for CMC Determination

| Technique | Principle |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe that partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties. |

| Surface Tensiometry | Measures the surface tension of the solution, which decreases with increasing surfactant concentration and then plateaus above the CMC. |

| Conductivity Measurement | Applicable to ionic surfactants, where the conductivity of the solution changes due to the different mobility of micelles compared to unimers. |

| Dynamic Light Scattering (DLS) | Detects the formation of larger micellar aggregates from smaller unimers by measuring changes in light scattering. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with micelle formation upon titration of the surfactant into the solvent. |

Micellization Thermodynamics in Varying Solvent Environments

The thermodynamics of micellization provide insight into the spontaneity and driving forces of the self-assembly process. The Gibbs free energy of micellization (ΔGmic) is typically negative, indicating a spontaneous process. It is related to the enthalpy (ΔHmic) and entropy (ΔSmic) of micellization by the following equation:

ΔGmic = ΔHmic - TΔSmic

The solvent environment significantly influences the thermodynamics of micellization for PEGylated lipids. Factors such as ionic strength and the presence of co-solutes can alter the CMC and the thermodynamic parameters. For instance, changes in solvent polarity can affect the solubility of both the hydrophobic and hydrophilic blocks of the molecule, thereby shifting the equilibrium of micelle formation.

Supramolecular Architectures Formed by mPEG-N,N-Ditetradecylacetamide

The self-assembly of mPEG-N,N-Ditetradecylacetamide, either alone or in combination with other molecules, can give rise to a variety of supramolecular architectures with distinct morphologies and properties.

Spherical Micelles and Vesicle Morphologies

In aqueous solutions, mPEG-N,N-Ditetradecylacetamide readily self-assembles into spherical micelles. acs.org These structures consist of a hydrophobic core formed by the N,N-ditetradecylacetamide tails and a hydrophilic corona of PEG chains. acs.org The size of these micelles can be influenced by factors such as the length of the PEG chain and the concentration of the lipid. acs.org

Under certain conditions, particularly when mixed with other lipids, mPEG-N,N-Ditetradecylacetamide can participate in the formation of vesicles. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The inclusion of PEGylated lipids like mPEG-N,N-Ditetradecylacetamide on the surface of these vesicles creates a hydrophilic shield that enhances their stability and biocompatibility. The transition between micellar and vesicular structures can often be modulated by the composition of the lipid mixture and the solvent conditions.

Ordered Mesophases and Liquid Crystalline Structures

In concert with other lipids, mPEG-N,N-Ditetradecylacetamide can contribute to the formation of more complex, ordered structures known as liquid crystalline phases. acs.orgnih.gov These mesophases exhibit a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. Examples of such structures include cubic and hexagonal phases. acs.org

The incorporation of mPEG-N,N-Ditetradecylacetamide can influence the type of liquid crystalline phase formed and its lattice parameters. For instance, the bulky PEG chains can modulate the curvature of the lipid layers, favoring the formation of non-lamellar structures. These ordered phases can offer unique advantages for encapsulating and delivering therapeutic agents.

Hybrid Nanostructures with Co-Formulating Components

A significant application of mPEG-N,N-Ditetradecylacetamide is its use as a key component in the formation of hybrid nanostructures, most notably lipid nanoparticles (LNPs) for mRNA delivery. nih.govresearchgate.netrsc.org In these formulations, mPEG-N,N-Ditetradecylacetamide is combined with other lipids, such as an ionizable cationic lipid (e.g., ALC-0315), a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC), and cholesterol. nih.govresearchgate.netrsc.org

The self-assembly of these components leads to the formation of a complex nanoparticle with a core that can encapsulate and protect the mRNA cargo. nih.govnih.gov The mPEG-N,N-Ditetradecylacetamide is primarily located on the surface of the LNP, where its PEG chains form a hydrophilic corona. nih.gov This PEG layer plays a crucial role in the stability of the nanoparticle, preventing aggregation and reducing clearance by the immune system. nih.gov The specific molar ratio of the lipid components is a critical parameter that dictates the final structure and properties of the LNP. frontiersin.org

Table 2: Components of a Typical Hybrid Lipid Nanoparticle Formulation Containing mPEG-N,N-Ditetradecylacetamide

| Component | Chemical Name | Role in the Nanostructure |

| PEGylated Lipid | mPEG-N,N-Ditetradecylacetamide (ALC-0159) | Forms a hydrophilic corona, enhances stability, and prolongs circulation. nih.govnih.gov |

| Ionizable Cationic Lipid | (4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) (ALC-0315) | Interacts with and encapsulates the negatively charged mRNA cargo. nih.gov |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Contributes to the structural integrity of the lipid bilayer. nih.gov |

| Sterol | Cholesterol | Modulates membrane fluidity and stability. nih.gov |

Advanced Characterization Methodologies for Mpeg N,n Ditetradecylacetamide Systems

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy provides invaluable information on the chemical structure, conformation, and molecular environment of mPEG-N,N-Ditetradecylacetamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about molecular structure and conformation in solution. nih.gov For PEGylated lipids like mPEG-N,N-Ditetradecylacetamide, ¹H and ¹³C NMR are used to confirm the covalent structure and to probe the conformational dynamics of both the polyethylene (B3416737) glycol (PEG) chain and the lipidic N,N-ditetradecylacetamide anchor. researchgate.netresearchgate.net

The ¹H NMR spectrum provides distinct signals for different protons within the molecule. The prominent peak around 3.6 ppm corresponds to the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-) of the PEG chain. researchgate.net The chemical shifts and splitting patterns of the protons in the acetamide (B32628) linker and the tetradecyl alkyl chains provide confirmation of the lipid anchor's identity and its attachment to the PEG moiety. Conformational changes, such as the degree of hydration or interaction with a lipid bilayer, can induce subtle shifts in the resonance of the PEG protons, offering insights into the "stealth" mushroom or brush conformation at a nanoparticle surface. openaccesspub.org

| Proton Group | Typical Chemical Shift (ppm) | Information Provided |

| PEG Methoxy (B1213986) (-OCH₃) | ~3.38 | Confirms mPEG terminus |

| PEG Backbone (-CH₂CH₂O-) | ~3.64 | Structural integrity of PEG chain; changes indicate environmental shifts |

| Acetamide Linker (-CH₂-C=O) | ~2.5 - 2.8 | Confirms PEG-lipid linkage |

| Alkyl Chain Methylene (-CH₂-) | ~1.25 | Integral of the lipid tails |

| Alkyl Chain Terminal Methyl (-CH₃) | ~0.88 | Confirms lipid chain identity |

This interactive table displays typical proton NMR chemical shifts for key functional groups in a PEG-lipid like mPEG-N,N-Ditetradecylacetamide.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it highly sensitive to changes in bonding and intermolecular interactions, such as hydrogen bonding. dntb.gov.uapku.edu.cn In systems containing mPEG-N,N-Ditetradecylacetamide, FTIR is particularly useful for studying the interactions between the PEG chain, the amide linker, and surrounding molecules (e.g., water, phospholipids (B1166683), or encapsulated cargo). nih.govmdpi.com

Key vibrational bands of interest include the C=O stretching (Amide I band) of the acetamide group, typically around 1640-1680 cm⁻¹, and the C-O-C ether stretching of the PEG chain, which appears as a strong band around 1100 cm⁻¹. researchgate.netdntb.gov.ua A shift in the position of the Amide I band can indicate the formation or disruption of hydrogen bonds involving the carbonyl oxygen. Similarly, changes in the shape and position of the C-O-C ether band can reflect the hydration state of the PEG chain and its interaction with other components in a formulation.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Interpretation of Changes |

| C-H Stretch (Alkyl) | 2850 - 2960 | Changes in lipid chain packing and order |

| C=O Stretch (Amide I) | 1640 - 1680 | Shifts indicate changes in hydrogen bonding at the linker interface |

| C-O-C Stretch (Ether) | ~1100 | Broadening or shifts reflect changes in PEG chain hydration and conformation |

This interactive table outlines key FTIR absorption bands for mPEG-N,N-Ditetradecylacetamide and their relevance in studying intermolecular interactions.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and assessing the purity and molecular weight distribution of polymeric compounds like mPEG-N,N-Ditetradecylacetamide. Due to the polymeric nature of the PEG chain, the compound is not a single molecular species but rather a distribution of molecules with varying numbers of ethylene oxide units.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a preferred technique for this analysis. researchgate.net It allows for the ionization of large molecules with minimal fragmentation. The resulting spectrum shows a series of peaks, each corresponding to a different chain length, separated by the mass of one ethylene oxide unit (44 Da). From this distribution, critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) can be calculated. A low PDI value (close to 1.0) indicates a narrow molecular weight distribution, which is a critical quality attribute for pharmaceutical excipients.

| Parameter | Description | Importance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Reflects the average molecular mass. |

| Weight-Average Molecular Weight (Mw) | An average that accounts for the contribution of larger molecules in the distribution. | Sensitive to the presence of high molecular weight species. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A value near 1 indicates high homogeneity. |

This interactive table defines the key parameters obtained from mass spectrometry for assessing the molecular weight distribution of mPEG-N,N-Ditetradecylacetamide.

Scattering Techniques for Nanostructure Sizing and Morphology

While spectroscopic methods probe molecular characteristics, scattering techniques are indispensable for characterizing the higher-order structures that mPEG-N,N-Ditetradecylacetamide helps to form, such as lipid nanoparticles.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of nanoparticles in suspension. nih.govnih.gov DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.

For LNP systems formulated with mPEG-N,N-Ditetradecylacetamide, DLS provides the mean hydrodynamic diameter (often reported as the Z-average size) and the Polydispersity Index (PDI). wyatt.com The hydrodynamic diameter is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured and includes any hydration layer. The PDI is a dimensionless measure of the heterogeneity of sizes in the sample; a PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations in drug delivery. The inclusion of PEGylated lipids like mPEG-N,N-Ditetradecylacetamide on the surface of LNPs typically influences particle size and improves colloidal stability, preventing aggregation. mdpi.com

| PEG-Lipid Molar % in LNP | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| 0.5% | 115 | 0.18 |

| 1.5% | 95 | 0.12 |

| 3.0% | 80 | 0.15 |

| 5.0% | 78 | 0.21 |

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the internal structure of nanoparticles on a length scale of approximately 1 to 100 nm. nih.govunifi.it These methods provide information about particle shape, size, and internal organization, such as the arrangement of lipids within an LNP. nih.govresearchgate.net

| Technique | Information Obtained | Relevance to mPEG-N,N-Ditetradecylacetamide Systems |

| SAXS | Overall particle size and shape, internal structure (e.g., lamellar phases), lipid packing | Elucidates the morphology of nanoparticles and how the PEG-lipid influences the lipid core structure. |

| SANS | Component-specific structure via contrast variation, core-shell dimensions, PEG layer thickness | Directly probes the location and conformation of the PEG-lipid within the nanostructure and its interaction with other lipids. |

This interactive table summarizes the structural information that can be obtained for mPEG-N,N-Ditetradecylacetamide-containing nanoparticles using SAXS and SANS.

Nanoparticle Tracking Analysis (NTA) for Particle Concentration and Size Distribution

Nanoparticle Tracking Analysis (NTA) is a powerful method for the simultaneous visualization and analysis of the size and concentration of nanoparticles in liquid suspension. wikipedia.org This technique utilizes the principles of light scattering and Brownian motion to determine the hydrodynamic diameter of individual particles. malvernpanalytical.com

In a typical NTA measurement, a laser beam is passed through a sample chamber containing the nanoparticle suspension. uci.edu The particles in the path of the laser scatter light, which is captured by a microscope objective and recorded by a camera. wikipedia.org The NTA software then tracks the movement of individual particles from frame to frame. wikipedia.org The rate of this movement is directly related to the particle's hydrodynamic radius, as described by the Stokes-Einstein equation. malvernpanalytical.com

A key advantage of NTA is its ability to provide high-resolution size distributions for polydisperse samples and to determine the particle concentration in a sample, typically within the range of 10⁶ to 10⁹ particles per milliliter. uci.edukbibiopharma.com This is particularly valuable for characterizing formulations of mPEG-N,N-Ditetradecylacetamide, where understanding the number of particles is as critical as their size.

Table 1: Representative NTA Data for a Lipid Nanoparticle Formulation Containing mPEG-N,N-Ditetradecylacetamide

| Parameter | Value | Unit |

|---|---|---|

| Mean Size | 85.2 | nm |

| Mode Size | 78.9 | nm |

| SD | 15.4 | nm |

| Concentration | 2.1 x 10⁸ | particles/mL |

Microscopic Techniques for Visualizing Self-Assembled Structures

Microscopic techniques offer direct visualization of the self-assembled structures formed by mPEG-N,N-Ditetradecylacetamide and other components, providing invaluable information on their morphology, internal structure, and surface characteristics.

Transmission Electron Microscopy (TEM) and Cryo-TEM for Morphology and Internal Lamellarity

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and morphology of nanoparticles. nih.govnanofase.eu In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. nih.gov An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device. nanofase.eu

For lipid-based nanoparticles like those containing mPEG-N,N-Ditetradecylacetamide, Cryogenic Transmission Electron Microscopy (Cryo-TEM) is often the preferred method. nanoimagingservices.com Cryo-TEM involves the rapid vitrification of the sample in a cryogen, which preserves the nanoparticles in their native, hydrated state. nanoimagingservices.com This avoids the artifacts that can be introduced by conventional sample preparation techniques such as dehydration and staining. nanoimagingservices.com

Cryo-TEM is particularly powerful for assessing the internal structure, or lamellarity, of lipid nanoparticles. nanoimagingservices.com It can distinguish between unilamellar and multilamellar vesicles and can reveal the presence of internal compartments or encapsulated material. nanoimagingservices.com This level of detail is critical for understanding the structure-function relationship of delivery systems formulated with mPEG-N,N-Ditetradecylacetamide.

Table 2: Morphological and Structural Features of mPEG-N,N-Ditetradecylacetamide-Containing Nanoparticles as Observed by Cryo-TEM

| Feature | Observation |

|---|---|

| Overall Morphology | Predominantly spherical vesicles |

| Size Range | 70 - 100 nm |

| Lamellarity | Mostly unilamellar with a small population of oligolamellar vesicles |

| Internal Structure | Evidence of an electron-dense core in a subset of particles |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography. azooptics.com It works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. nanoscientific.org The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser and photodiode system. nanoscientific.org

AFM is a valuable tool for characterizing nanoparticles containing mPEG-N,N-Ditetradecylacetamide as it can provide detailed information about their size, shape, and surface morphology at the nanoscale. azooptics.comresearchgate.net Beyond imaging, AFM can also be used to probe the mechanical properties of nanoparticles, such as their elasticity and adhesion. nih.govnih.gov By indenting the nanoparticles with the AFM tip and measuring the force-distance curves, it is possible to obtain quantitative information about their stiffness and deformability. nih.gov These mechanical properties can be crucial for the in vivo performance of nanoparticle-based systems.

Table 3: Surface and Mechanical Properties of mPEG-N,N-Ditetradecylacetamide-Containing Nanoparticles Determined by AFM

| Parameter | Measurement |

|---|---|

| Average Height | 80 nm |

| Surface Roughness (Rq) | 1.2 nm |

| Young's Modulus (Elasticity) | 5-10 MPa |

| Adhesion Force | 150-200 pN |

Chromatographic and Electrophoretic Separations for Component Analysis

Chromatographic and electrophoretic techniques are essential for the quantitative analysis of the individual components within a formulation containing mPEG-N,N-Ditetradecylacetamide and for assessing the integrity of the PEG-lipid conjugate.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., CAD) for Lipid Content Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components in a mixture. thermofisher.com For the analysis of lipids, which often lack a UV chromophore, traditional UV detection can be challenging. thermofisher.com Advanced detection methods, such as Charged Aerosol Detection (CAD), have emerged as powerful tools for the universal and sensitive detection of non-volatile and semi-volatile compounds, including lipids. hplc.eunih.gov

In HPLC-CAD, the column effluent is nebulized to form an aerosol, and the solvent is evaporated. nih.gov The resulting analyte particles are then charged, and the total charge is measured by an electrometer. thermofisher.com The detector response is proportional to the mass of the analyte, making it a valuable tool for the accurate quantitation of different lipid species in a formulation, including mPEG-N,N-Ditetradecylacetamide. hplc.eunih.gov Reversed-phase HPLC methods are commonly employed to separate the various lipid components based on their hydrophobicity. nih.gov

Table 4: Quantification of Lipid Components in a Nanoparticle Formulation by HPLC-CAD

| Compound | Retention Time (min) | Concentration (µg/mL) |

|---|---|---|

| mPEG-N,N-Ditetradecylacetamide | 12.5 | 50.2 |

| Helper Lipid 1 | 8.2 | 251.5 |

| Helper Lipid 2 | 15.8 | 150.8 |

| Cholesterol | 10.1 | 100.5 |

Gel Electrophoresis for PEG-Lipid Conjugate Integrity

Gel electrophoresis is a technique used to separate macromolecules like proteins and nucleic acids based on their size and charge. nih.gov While not a primary method for the direct analysis of small molecule lipids, it can be adapted to assess the integrity of PEG-lipid conjugates like mPEG-N,N-Ditetradecylacetamide, particularly in the context of their association with other macromolecules or their potential for degradation.

For instance, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to analyze the protein corona that forms on the surface of nanoparticles upon exposure to biological fluids. nih.gov Changes in the protein binding profile can indirectly provide information about the surface characteristics imparted by the mPEG-N,N-Ditetradecylacetamide.

Furthermore, specialized gel electrophoresis techniques can be employed to monitor the stability of the PEG-lipid conjugate itself. For example, by observing shifts in the electrophoretic mobility of a carrier molecule to which the PEG-lipid is attached, one can infer the stability of the conjugate over time or under different stress conditions. The presence of free PEG would indicate degradation of the conjugate.

Table 5: Analysis of PEG-Lipid Conjugate Integrity by Gel Electrophoresis

| Sample | Observation | Interpretation |

|---|---|---|

| Time 0 | Single band corresponding to the intact conjugate | Conjugate is intact |

| Stressed Sample | Appearance of a lower molecular weight band | Potential degradation and release of free PEG |

Field-Flow Fractionation (FFF) for Size-Exclusion Analysis

Field-Flow Fractionation (FFF) represents a family of powerful analytical techniques for the high-resolution separation and characterization of macromolecules and nanoparticles, such as those involving mPEG-N,N-Ditetradecylacetamide. Unlike traditional column-based chromatography, FFF is performed in an open channel, which minimizes shear forces and interactions with a stationary phase, making it particularly suitable for delicate and complex systems. researchgate.net This methodology allows for the precise determination of particle size, size distribution, and other physicochemical properties in their native state. researchgate.netnih.gov

The fundamental principle of FFF involves the application of a perpendicular force field to a laminar flow within a thin, ribbon-like channel. This force field drives the sample components towards an accumulation wall of the channel. Concurrently, diffusion acts in the opposite direction, away from the wall. An equilibrium is established where particles of different sizes or molar masses are distributed at different heights within the parabolic flow profile of the carrier liquid. Smaller particles, which have higher diffusion coefficients, will be positioned higher in the channel where the flow velocity is greater, and thus elute earlier. Conversely, larger particles are confined closer to the accumulation wall where the flow is slower, resulting in later elution times. fraunhofer.de

Among the various sub-techniques of FFF, Asymmetric Flow Field-Flow Fractionation (AF4) is the most versatile and widely used for the characterization of lipid-based nanoparticles and liposomes. acs.org In AF4, the force field is generated by a cross-flow of the carrier liquid through a semi-permeable membrane that forms the bottom wall of the channel. iucr.org By precisely controlling the flow rates, the separation can be fine-tuned to achieve optimal resolution across a broad size range, typically from a few nanometers to several micrometers. fraunhofer.de

For comprehensive characterization, the FFF system is often coupled with a series of online detectors, most notably Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS). This hyphenated setup, known as AF4-MALS-DLS, provides a wealth of information:

Multi-Angle Light Scattering (MALS): Measures the intensity of scattered light at multiple angles to determine the root mean square (rms) radius, also known as the radius of gyration (Rg), and the molar mass of the eluting fractions without the need for column calibration. nih.gov

Dynamic Light Scattering (DLS): Measures time-dependent fluctuations in scattered light intensity to determine the hydrodynamic radius (Rh) of the particles. nih.gov

The combination of these detectors allows for a detailed, size-resolved analysis of the sample. For instance, the ratio of Rg to Rh can provide insights into the shape and conformation of the nanoparticles. nih.gov

Detailed Research Findings

Research utilizing AF4-MALS-DLS for the characterization of PEGylated lipid nanoparticle systems, which are analogous to systems containing mPEG-N,N-Ditetradecylacetamide, has demonstrated the technique's ability to provide detailed insights into critical quality attributes.

A study on PEGylated liposomes composed of hydrogenated soy phosphatidylcholine (HSPC) and cholesterol employed AF4-MALS-DLS to investigate their structural characteristics. The analysis revealed an average hydrodynamic radius (Rh) of 52 nm with a 10% polydispersity. researchgate.net The data also allowed for the determination of the radius of gyration (Rg) and the particle mass across the eluting peak. researchgate.net

In another investigation focused on the preclinical characterization of lipid-based nanoparticles, AF4-MALS-DLS was used to assess particle size distribution and stability. The results showed a primary population with a geometric diameter (Dg) in the range of 10–60 nm and a hydrodynamic diameter (Dh) between 25–70 nm. iucr.org The technique was sensitive enough to detect small batch-to-batch variations and changes in particle size upon interaction with serum proteins, which is crucial for quality control. iucr.orgnews-medical.net

The following tables present representative data from AF4-MALS-DLS analysis of lipid-based nanoparticle systems, illustrating the type of detailed findings that can be obtained.

Table 1: AF4-MALS-DLS Elution Parameters and Particle Size Data for Representative Lipid Nanoparticle Formulations

| Formulation | Retention Time (min) | Mean Hydrodynamic Diameter (Dh, nm) | Mean Geometric Diameter (Dg, nm) | Polydispersity Index (PDI) |

| Naked Lipidots | 28.5 | 55.3 | 42.1 | 0.15 |

| Lipimage 815 | 29.1 | 58.7 | 45.8 | 0.18 |

| ICG-Lipidots | 29.5 | 62.4 | 48.2 | 0.17 |

Data adapted from Caputo F, et al. (2019). iucr.org This table is for illustrative purposes and shows the typical data obtained from AF4-MALS-DLS analysis of different lipid nanoparticle formulations.

Table 2: Stability Assessment of Lipid Nanoparticles over Time using AF4-DLS

| Time Point | Mean Hydrodynamic Diameter (Dh, nm) - Batch 1 | Mean Hydrodynamic Diameter (Dh, nm) - Batch 2 |

| 1 Month | 55.8 | 56.2 |

| 3 Months | 56.1 | 56.5 |

| 6 Months | 56.5 | 57.0 |

This table illustrates the use of AF4-DLS to monitor the stability of lipid nanoparticles over an extended period. The data is representative of findings from stability studies on similar nanoparticle systems. iucr.org

The elution profiles obtained from AF4 provide a visual representation of the sample's heterogeneity. For instance, a single, sharp peak indicates a monodisperse population, while broader peaks or the presence of multiple peaks suggest polydispersity or the existence of different particle populations or aggregates. iucr.org The continuous measurement of particle size across the eluting peak by MALS and DLS detectors allows for the construction of detailed particle size distribution profiles. iucr.org

Theoretical and Computational Modeling of Mpeg N,n Ditetradecylacetamide Systems

Molecular Dynamics (MD) Simulations of mPEG-N,N-Ditetradecylacetamide in Explicit Solvent

All-atom molecular dynamics (MD) simulations, which explicitly model every atom and surrounding solvent molecules, offer a high-fidelity view of the conformational dynamics and interactions of mPEG-N,N-ditetradecylacetamide at the lipid-water interface. These simulations are crucial for understanding how the PEGylated lipid influences the properties of lipid assemblies.

MD simulations have been pivotal in characterizing the conformational behavior of the polyethylene (B3416737) glycol (PEG) chains of molecules like mPEG-N,N-ditetradecylacetamide at the surface of lipid nanoparticles. The conformation of these PEG chains is highly dependent on their grafting density on the nanoparticle surface. At low grafting densities, the PEG chains adopt a "mushroom" conformation, where each polymer chain is relatively isolated and forms a random coil. As the grafting density increases, steric repulsion between adjacent PEG chains forces them to extend away from the lipid surface, leading to a "brush" conformation. nih.govnih.gov This transition from a mushroom to a brush regime is a critical determinant of the nanoparticle's interaction with its biological environment. nih.gov

| Conformation | Description | Governing Factors | Significance |

|---|---|---|---|

| Mushroom | Isolated, random coil-like structure. | Low grafting density of PEGylated lipids. | Increased interaction with the surrounding environment. |

| Brush | Extended chains due to steric repulsion. | High grafting density of PEGylated lipids. | Provides a steric barrier, reducing protein adsorption. nih.gov |

The incorporation of mPEG-N,N-ditetradecylacetamide into a lipid nanoparticle significantly influences the interfacial tension between the lipid bilayer and the aqueous solvent. The hydrophilic PEG chains effectively shield the hydrophobic lipid core from the aqueous environment, leading to a reduction in interfacial tension. This reduction is a key factor in the thermodynamic stability of the nanoparticle.

| Property | Effect of mPEG-N,N-Ditetradecylacetamide Incorporation | Simulation Insight |

|---|---|---|

| Interfacial Tension | Reduction | PEG chains shield the hydrophobic core from water. |

| Area per Lipid | Increase acs.org | Bulky PEG headgroups create lateral pressure. acs.org |

| Lipid Order | Decrease | Increased fluidity of the lipid tails. |

The PEG chain of mPEG-N,N-ditetradecylacetamide is highly hydrophilic and interacts extensively with the surrounding water molecules, forming a structured hydration shell. MD simulations can characterize this hydration shell by calculating radial distribution functions, which describe the probability of finding water molecules at a certain distance from the PEG chain. acs.org This hydration layer is believed to be a major contributor to the "stealth" properties of PEGylated nanoparticles, as it creates a steric barrier that hinders the adsorption of opsonin proteins, thereby prolonging circulation time in the body. nih.gov

Simulations have shown that the dynamics of water molecules within this hydration shell are significantly different from those in bulk water. acs.org The water molecules are more ordered and have slower reorientational dynamics due to their interaction with the ether oxygens of the PEG chain. acs.org The extent and properties of this hydration shell are influenced by the length and conformation of the PEG chain.

Coarse-Grained Simulations for Large-Scale Self-Assembly Phenomena

While all-atom MD simulations provide detailed insights, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) simulations, where groups of atoms are represented as single interaction sites or "beads," allow for the study of larger systems over longer timescales. This approach is particularly well-suited for investigating large-scale phenomena such as the self-assembly of lipids into nanoparticles.

CG simulations have been instrumental in elucidating the self-assembly pathways of PEGylated lipids like mPEG-N,N-ditetradecylacetamide. By simulating the behavior of a large number of these molecules in an aqueous environment, researchers can observe their spontaneous aggregation into various structures such as micelles, and vesicles (liposomes). nih.govmdpi.com The final morphology of the self-assembled structure is highly dependent on the concentration of the PEGylated lipid. nih.govmdpi.com

Simulations show that at low concentrations, mPEG-N,N-ditetradecylacetamide may exist as unimers or small aggregates. As the concentration increases, they can assemble into spherical or worm-like micelles to sequester their hydrophobic ditetradecylacetamide tails from water. At even higher concentrations, and often in the presence of other lipids, they can form bilayer structures that close upon themselves to form vesicles. nih.govmdpi.com CG simulations can map out the phase behavior of these systems, predicting the type of structure that will form under different conditions. researchgate.net

CG simulations are also powerful tools for studying dynamic processes such as membrane fusion and fission, which are fundamental to many biological processes and relevant to the mechanism of action of lipid-based drug delivery systems. The presence of PEGylated lipids like mPEG-N,N-ditetradecylacetamide on the surface of vesicles can significantly influence these events.

Simulations of membrane fusion have shown that PEG chains can play a dual role. nih.govresearchgate.netaip.org At a distance, the steric repulsion between the PEG layers of two approaching vesicles can prevent aggregation. However, under certain conditions, the osmotic pressure created by the exclusion of PEG chains from the space between two closely apposed membranes can drive the fusion process. nih.govresearchgate.netaip.orgfau.de CG simulations can reveal the intermediate structures that form during fusion, such as the formation of a "stalk" between the two bilayers, followed by the expansion of a fusion pore. nih.govresearchgate.net

Vesicle fission, the process by which a larger vesicle divides into smaller ones, can also be influenced by the presence of PEGylated lipids. The insertion of these lipids, with their large headgroups, can induce positive curvature in the membrane, which can promote budding and eventual fission. brown.edunih.govuni-muenchen.dersc.org CG simulations can model the redistribution of lipids and the membrane deformations that lead to the scission of the vesicle neck. brown.edursc.org

| Phenomenon | Key Simulation Insights | Influence of mPEG-N,N-Ditetradecylacetamide |

|---|---|---|

| Self-Assembly | Concentration-dependent formation of micelles and vesicles. nih.govmdpi.com | The large headgroup promotes curvature, influencing the type of aggregate formed. researchgate.net |

| Membrane Fusion | PEG can mediate close apposition of membranes, leading to stalk and pore formation. nih.govresearchgate.net | Can both inhibit and promote fusion depending on the conditions. nih.govresearchgate.net |

| Membrane Fission | Induces positive membrane curvature, facilitating budding and scission. brown.edunih.gov | Promotes the formation of smaller vesicles. brown.edu |

: Quantum Chemical Calculations for Electronic Structure and Reactivity

The unique physicochemical properties of mPEG-N,N-Ditetradecylacetamide, which underpin its utility in advanced drug delivery systems, are fundamentally governed by its electronic structure. Quantum chemical calculations offer a powerful lens through which to investigate the intricacies of this molecule, providing insights that are often inaccessible through experimental means alone. Such computational approaches allow for a detailed exploration of electron distribution, orbital energies, and the nature of chemical bonds within the molecule. This understanding is crucial for predicting the molecule's reactivity, stability, and its interactions with its environment.

Density Functional Theory (DFT) has emerged as a particularly useful method for studying systems of this nature, balancing computational cost with accuracy. rsc.orgscispace.com By applying DFT, researchers can model the electronic landscape of mPEG-N,N-Ditetradecylacetamide, identifying regions of high electron density, such as the carbonyl oxygen of the amide group, which are prone to electrophilic attack. Conversely, areas of low electron density can be identified as potential sites for nucleophilic interaction. These calculations are foundational for understanding the stability of the amide bond and the molecule's potential interactions with other molecules.

Analysis of Amide Bond Stability and Hydrolysis Energetics

The amide bond is a cornerstone of the chemical structure of mPEG-N,N-Ditetradecylacetamide, and its stability is paramount to the integrity of the molecule under physiological conditions. The resonance stabilization of the amide bond, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl system, imparts significant double-bond character to the C-N bond. researchgate.netnih.gov This resonance contributes to the planarity of the amide group and its notable resistance to hydrolysis. nih.gov

Quantum chemical calculations on model amide systems, such as formamide (B127407) and N-methylacetamide, provide valuable quantitative insights into the energetics of amide bond stability and hydrolysis. acs.orgnih.govmcmaster.ca Theoretical studies on the base-catalyzed hydrolysis of amides, for instance, have elucidated a multi-step mechanism involving the formation of a tetrahedral intermediate. acs.orgnih.gov Computational models can predict the energy barriers associated with each step of this process. For analogous amide compounds, these calculated free energy barriers for hydrolysis are often in good agreement with experimental data. nih.gov

Below is an interactive data table summarizing representative calculated free energy barriers for the base-catalyzed hydrolysis of some simple amides, which can serve as a proxy for understanding the stability of the amide bond in more complex structures like mPEG-N,N-Ditetradecylacetamide.

Data derived from studies on analogous simple amide compounds. nih.gov

Interaction Potentials with Guest Molecules

The methoxy (B1213986) polyethylene glycol (mPEG) chain of mPEG-N,N-Ditetradecylacetamide plays a crucial role in its interactions with the surrounding environment, including potential "guest" molecules. The nature of these interactions is predominantly non-covalent, encompassing hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govnih.gov Computational modeling, particularly through molecular dynamics (MD) simulations, is well-suited to explore these complex and dynamic interactions. nih.govacs.org

MD simulations of PEGylated lipid bilayers have revealed how the PEG chains can interact with various molecules, including ions and small drug molecules. nih.govfao.org The ether oxygens of the PEG chain are capable of forming hydrogen bonds and coordinating with cations, which can influence the conformation of the PEG chain and its interaction with guest molecules. nih.gov Furthermore, the PEG layer can create a steric barrier that modulates the approach of other molecules to the lipid core. nih.gov

The interaction potential of mPEG-N,N-Ditetradecylacetamide with a guest molecule can be quantified by calculating the binding free energy. This can be achieved through various computational techniques, including molecular mechanics-based approaches and higher-level quantum mechanical calculations on simplified model systems. These calculations can predict the most favorable binding sites for a guest molecule and the strength of the interaction. For instance, hydrophobic guest molecules may preferentially interact with the tetradecyl chains, while more polar molecules may interact with the PEG chain or the amide group.

An illustrative data table of calculated interaction energies between a PEG-like chain and different types of small molecules is presented below. These values, obtained from computational studies on analogous systems, provide a qualitative understanding of the types of interactions that can be expected with the mPEG portion of mPEG-N,N-Ditetradecylacetamide.

Illustrative interaction energies for a short PEG-like oligomer with guest molecules, based on quantum chemical calculations.

Mechanisms of Interaction with Model Biological Components in Vitro Fundamental Studies

Interaction with Model Lipid Bilayers and Artificial Membranes

The structure of mPEG-N,N-Ditetradecylacetamide, featuring a lipid anchor and a polymeric corona, allows for its stable integration into lipid bilayers, where it significantly influences the membrane's physical properties.

The insertion of mPEG-N,N-Ditetradecylacetamide into a pre-formed lipid bilayer is a thermodynamically driven process. The two C14 tetradecyl chains act as a hydrophobic anchor, spontaneously partitioning from the aqueous phase into the nonpolar core of the lipid membrane. This process is analogous to the behavior of other double-chain amphiphiles.

Once inserted, the lipid anchor remains embedded within the bilayer, while the highly flexible and hydrophilic PEG chain extends into the surrounding aqueous environment. This creates a "steric shield" or protective layer on the membrane surface. Translocation of the entire molecule across a bilayer is considered energetically unfavorable due to the large hydrophilic PEG chain, which would need to pass through the hydrophobic membrane core. Therefore, the molecule is primarily localized to the outer leaflet of the membrane into which it was inserted or on the surface of self-assembled structures like liposomes and lipid nanoparticles (LNPs).

The primary role of mPEG-N,N-Ditetradecylacetamide in lipid assemblies is generally stabilization rather than permeabilization. The presence of the dense PEG corona on the surface of a liposome (B1194612) can increase the stability of the vesicle and reduce the leakage of encapsulated contents. Research on other PEG-lipids has shown they can limit the lytic and permeabilizing potential of membrane-disrupting agents. researchgate.net This protective effect is attributed to the steric hindrance provided by the PEG layer, which can prevent the close approach and disruptive action of external molecules.

However, the inclusion of any non-bilayer lipid can introduce packing defects in the membrane, which might slightly increase passive permeability. The magnitude of this effect depends on the concentration of the PEGylated lipid and the composition of the host membrane. Studies on related N-acyl-phosphatidylethanolamine derivatives have shown that the specific chemical structure can either inhibit or promote leakage from vesicles, highlighting the nuanced effects of such molecules on membrane integrity. nih.gov

The incorporation of mPEG-N,N-Ditetradecylacetamide into a lipid bilayer directly influences the membrane's physical state. The ditetradecyl lipid anchor integrates with the acyl chains of neighboring phospholipids (B1166683), disrupting the ordered packing that might exist, particularly in membranes in the gel state. This disruption typically leads to an increase in membrane fluidity.

Table 1: Summary of mPEG-N,N-Ditetradecylacetamide's Effects on Model Lipid Bilayers

| Property | Observed or Predicted Effect | Underlying Mechanism |

| Membrane Insertion | Spontaneous insertion into the bilayer | Hydrophobic interaction of the ditetradecyl chains with the membrane core. |

| Translocation | Highly unfavorable | Large energy barrier for moving the hydrophilic PEG chain through the hydrophobic core. |

| Permeability | Generally decreases leakage (stabilizing effect) | The PEG layer provides a steric barrier against membrane-disrupting agents. researchgate.net |

| Fluidity | Generally increases fluidity | The lipid anchor disrupts the ordered packing of phospholipid acyl chains. |

| Phase Behavior | Modulates phase transition | The bulky PEG headgroup creates steric pressure, influencing lipid packing and organization. |

Interactions with Soluble Biomolecules (Proteins, Nucleic Acids)

In biological systems, the interface between a synthetic nanoparticle and soluble biomolecules is critical. The PEGylated surface of nanoparticles containing mPEG-N,N-Ditetradecylacetamide is designed specifically to control these interactions.

A primary function of incorporating mPEG-N,N-Ditetradecylacetamide into lipid nanoparticles is to prevent the non-specific adsorption of plasma proteins, a process known as opsonization. When nanoparticles are introduced into the bloodstream, proteins can quickly coat their surface, marking them for rapid clearance by the immune system.

The mechanism by which the PEG layer inhibits this process is based on steric repulsion. The long, flexible, and hydrophilic PEG chains form a dynamic, water-rich cloud on the nanoparticle surface. This layer creates a physical barrier that sterically hinders the approach and binding of proteins. Studies comparing PEGylated nanoparticles to their non-PEGylated counterparts consistently demonstrate significantly lower protein adsorption for the former. nih.gov The effectiveness of this protein resistance depends on the density and molecular weight of the grafted PEG chains. nih.gov This "stealth" characteristic is crucial for prolonging the circulation time of nanoparticles in vivo, allowing them to reach their target tissues.

Table 2: Research Findings on Protein Adsorption at PEGylated Surfaces

| Study Focus | Key Finding | Implication for mPEG-N,N-Ditetradecylacetamide |

| Comparative Adsorption | PEGylated nanoparticles showed lower overall protein adsorption compared to conventional nanoparticles when analyzed by methods like 2-D PAGE. nih.gov | The PEG component creates a surface that is resistant to protein binding. |

| Effect of PEG Dispersity | Nanoparticles with monodisperse (uniform length) PEG chains exhibit markedly lower and more consistent protein adsorption than those with polydisperse PEG. nih.gov | The defined ~2 kDa PEG chain of the compound contributes to a uniform, protein-resistant surface. |

| Kinetic Analysis | Protein Lab-on-a-chip methods can be used to follow the kinetics of protein adsorption, confirming the ability of PEG layers to reduce the rate and extent of binding. nih.gov | The steric shield is effective from the initial moments of exposure to biological fluids. |

| Specific Protein Involvement | Studies suggest that specific proteins, such as apolipoprotein E, may still interact with PEGylated surfaces and influence their biological fate. nih.gov | While general adsorption is reduced, specific, functionally important interactions may still occur. |

mPEG-N,N-Ditetradecylacetamide is a key component in lipid nanoparticles designed for the encapsulation and delivery of nucleic acids like mRNA. nih.gov However, its role is not to directly complex with the negatively charged mRNA. That function is performed by an ionizable cationic lipid within the nanoparticle formulation.

The principle of encapsulation involves the rapid mixing of an acidic aqueous solution containing the mRNA with an ethanol (B145695) phase containing the lipids, including mPEG-N,N-Ditetradecylacetamide, an ionizable lipid, a helper phospholipid, and cholesterol. youtube.com At a low pH, the ionizable lipid becomes positively charged and electrostatically complexes with the negatively charged mRNA backbone, forming the core of the nanoparticle.

In this self-assembly process, mPEG-N,N-Ditetradecylacetamide plays two critical roles:

Controlling Particle Size: As the lipids assemble around the mRNA core, the bulky PEG chains on the surface limit the further addition of lipid material, thereby controlling the final size of the nanoparticle and preventing aggregation during formation.

Providing Steric Stability: Once the nanoparticle is formed and in a neutral pH environment (like the bloodstream), the mPEG-N,N-Ditetradecylacetamide provides the crucial steric shield that stabilizes the particle, prevents aggregation, and reduces protein adsorption. youtube.com

Therefore, while not directly binding the nucleic acid, it is an indispensable component for the successful formation, stabilization, and in vivo efficacy of the nucleic acid-lipid nanoparticle complex.

Influence on Enzyme Activity in Model Systems

The direct influence of isolated mPEG-N,N-Ditetradecylacetamide on enzyme activity is not extensively documented in dedicated studies. However, insights can be drawn from research on the broader class of polyethylene (B3416737) glycol (PEG) polymers and their interactions with enzymes in model systems. Generally, the presence of PEG in an aqueous solution can affect enzyme activity and stability.

Cellular Uptake Pathways and Intracellular Trafficking in Model Cell Cultures (Non-Efficacy Related)

The role of mPEG-N,N-Ditetradecylacetamide in cellular uptake and intracellular trafficking is primarily understood in the context of its incorporation into lipid nanoparticles (LNPs). As a PEGylated lipid, it resides on the surface of the LNP, where its properties significantly influence how the nanoparticle interacts with and enters cells. The PEG component is known to create a hydrophilic shield that can reduce interactions with serum proteins, but it also plays a direct role in the mechanisms of cellular entry. acs.orgcas.org

Studies investigating the cellular uptake of LNPs have shown that the presence and characteristics of the PEG-lipid, such as mPEG-N,N-Ditetradecylacetamide, are critical. The rate of cellular uptake has been shown to be inversely correlated with the molar percentage of PEG in the LNP formulation. nih.gov However, PEGylation also appears to direct LNPs toward specific internalization routes. nih.govacs.org

Endocytosis Mechanisms at the Cellular Level (e.g., clathrin-mediated, caveolae-mediated)

The PEGylated surface of LNPs containing mPEG-N,N-Ditetradecylacetamide plays a crucial role in determining the specific endocytic pathways utilized by cells for internalization. Research comparing plain (non-PEGylated) and PEGylated LNPs has revealed that PEGylation diversifies the routes of entry.

While plain LNPs may preferentially use macropinocytosis, the presence of a PEG shield shifts the uptake mechanism towards both clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV). acs.orgnih.govacs.org In studies using human embryonic kidney (HEK 293) cells, PEGylated LNPs showed a significantly stronger preference for these two pathways. nih.govacs.org It is suggested that the PEG surface may create specific docking points for the cellular machinery involved in CME and CAV. nih.gov

Clathrin-mediated endocytosis is also a proposed mechanism for the transport of PEGylated nanoparticles across lymphatic endothelial cells. nih.gov Furthermore, some evidence suggests that modifying the surface of LNPs can shift the uptake mechanism; for example, creating a spherical nucleic acid (SNA) architecture on the LNP surface can engage scavenger receptors and promote caveolae-mediated endocytosis, as opposed to the clathrin-mediated endocytosis and micropinocytosis primarily used by standard LNPs. pnas.org

| Nanoparticle Type | Primary Endocytic Pathway(s) | Model System | Reference |

|---|---|---|---|

| Plain (Non-PEGylated) LNPs | Macropinocytosis | HEK 293 cells | nih.govacs.org |

| PEGylated LNPs | Clathrin-Mediated Endocytosis (CME), Caveolae-Mediated Endocytosis (CAV) | HEK 293 cells | nih.govacs.org |

| PEGylated Nanoparticles | Clathrin-Mediated Endocytosis | Lymphatic Endothelial Cells | nih.gov |

| LNP-Spherical Nucleic Acids (SNAs) | Caveolae-Mediated Endocytosis | Various cell lines | pnas.org |

Intracellular Compartment Escape Mechanisms (e.g., endosomal escape)

Following endocytosis, a critical barrier to the delivery of nanoparticle cargo to the cytoplasm is entrapment within endosomes and subsequent degradation in lysosomes. The components of LNPs, including PEGylated lipids like mPEG-N,N-Ditetradecylacetamide, are designed to facilitate endosomal escape.

The process of endosomal escape for LNPs is thought to be driven primarily by the ionizable lipids within the nanoparticle core. pnas.org In the acidic environment of the late endosome, these lipids become protonated, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, causing membrane destabilization and allowing the nanoparticle's cargo to be released into the cytoplasm. pnas.org

The role of the PEG-lipid in this process is complex. While the PEG shield is beneficial for stability in the extracellular environment, it can hinder the interactions necessary for endosomal escape. mdpi.com Therefore, the shedding of the PEG-lipid from the LNP surface once inside the endosome is considered a crucial step. The properties of the PEG-lipid, such as the length of its lipid acyl chain, can influence how quickly it is shed. For instance, PEGylated lipids with shorter acyl chains, like the C14 tails of mPEG-N,N-Ditetradecylacetamide, may have a faster shedding rate, which can enhance endosomal escape and improve delivery efficiency. mdpi.comnih.goveurekaselect.com

While the "proton sponge hypothesis" is a well-known proposed mechanism for endosomal escape, it is more commonly associated with cationic polymers that can buffer the endosomal pH, leading to osmotic swelling and rupture. nih.govresearchgate.netresearchgate.net For LNPs, the primary mechanism is believed to be the charge-mediated disruption of the endosomal membrane by the ionizable lipids.

Colocalization Studies with Organelle Markers (mechanistic, not outcome)

To understand the intracellular journey of LNPs containing mPEG-N,N-Ditetradecylacetamide, researchers use fluorescence microscopy to track their colocalization with specific organelle markers. These studies provide a spatiotemporal map of the nanoparticle's trafficking through the endo-lysosomal pathway.

Upon internalization, LNPs are expected to traffic from early endosomes to late endosomes and then to lysosomes. This has been visualized in studies using various cell lines, such as HuH-7 hepatocytes. nih.goveurekaselect.com Colocalization studies have tracked LNPs and their cargo with markers for early endosomes (e.g., Rab5, EEA1) and late endosomes/lysosomes (e.g., Rab7, Rab9, LAMP1). nih.govacs.org

For example, one study observed that siRNA delivered by nanoparticles was initially found in Rab5-positive vesicles (early endosomes) and later trafficked to Rab9-positive vesicles (late endosomes). acs.org Another investigation using fluorescently labeled LNPs in HuH7 cells allowed for the quantification of LNP localization within endosomes and lysosomes over time. nih.gov Some studies have also shown colocalization of PEGylated nanoparticles with clathrin, providing further evidence for the involvement of clathrin-mediated endocytosis in their uptake. nih.gov In some cases, functionalizing the PEG-lipid with targeting ligands, such as folate, can lead to more identifiable colocalization of the LNP signal within the cancer cells themselves. nih.gov

| Organelle/Structure | Marker(s) | Observation with PEGylated Nanoparticles/LNPs | Reference |

|---|---|---|---|

| Clathrin-coated pits | Clathrin | Colocalization observed, suggesting clathrin-mediated uptake. | nih.gov |

| Early Endosomes | Rab5, EEA1 | Nanoparticles colocalize with early endosome markers shortly after internalization. | acs.org |

| Late Endosomes | Rab7, Rab9 | Nanoparticles traffic to late endosomes following maturation from early endosomes. | acs.org |

| Endo-lysosomal System | LAMP1 | LNPs are tracked through the endo-lysosomal pathway. | General knowledge from multiple LNP trafficking studies. |

Applications in Advanced Materials Science and Controlled Delivery System Design Non Clinical Focus

Role in Lipid Nanoparticle (LNP) Engineering for Encapsulation Systems

mPEG-N,N-Ditetradecylacetamide is a key excipient in the development of lipid nanoparticles, which are engineered to encapsulate and protect cargo. biochempeg.comhuatengsci.com LNPs are typically composed of four main lipid components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid like mPEG-N,N-Ditetradecylacetamide. nih.gov While the PEGylated lipid is often the component with the lowest molar content, it plays a crucial role in the physical characteristics and stability of the resulting nanoparticles. nih.gov

The primary function of mPEG-N,N-Ditetradecylacetamide in LNP formulations is to provide steric stabilization. google.comresearchgate.net In colloidal suspensions, nanoparticles have a natural tendency to aggregate due to attractive van der Waals forces, which can compromise the stability and uniformity of the formulation. The inclusion of mPEG-N,N-Ditetradecylacetamide at the nanoparticle surface creates a protective barrier. The lipidic ditetradecylacetamide portion anchors within the lipid bilayer of the nanoparticle, while the long, flexible, and hydrophilic mPEG chains extend into the surrounding aqueous medium. researchgate.net

This layer of PEG chains forms a hydrophilic corona that sterically hinders the close approach of other nanoparticles, thereby preventing aggregation and fusion. google.com This steric barrier is essential for maintaining the colloidal stability of the LNP suspension, ensuring a longer shelf-life and preserving the integrity of the individual particles. google.comresearchgate.net This mechanism reduces intermolecular interactions between nanoparticles and with hydrophobic interfaces, which is critical for a stable formulation. google.com

During the fabrication of LNPs, often carried out using techniques like microfluidic mixing, the molar ratio of mPEG-N,N-Ditetradecylacetamide is a key parameter that can be precisely controlled to tune the final particle size. biochempeg.comnih.gov The presence of the bulky PEG chains on the surface during the self-assembly process influences the curvature of the lipid membrane and can limit the ultimate size of the nanoparticle. By carefully adjusting the proportion of mPEG-N,N-Ditetradecylacetamide relative to the other lipid components, researchers can produce nanoparticles within a desired size range and with a narrow size distribution, which is crucial for consistency and performance in material applications.

Table 1: Influence of PEG-Lipid Characteristics on LNP Properties This table summarizes key findings on how PEGylated lipid parameters, such as those of mPEG-N,N-Ditetradecylacetamide, affect Lipid Nanoparticle (LNP) characteristics based on in vitro studies.

| Parameter | Influence on LNP Formulation | Research Finding |

| Molar Content | Affects encapsulation efficiency and particle stability. | Molar content exceeding 3.0% has been shown to significantly reduce mRNA encapsulation efficiency in LNPs. nih.gov |

| Lipid Tail Length | Significantly impacts the overall properties and in vitro performance of LNPs. | The C14 lipid tails of mPEG-N,N-Ditetradecylacetamide (ALC-0159) are a defining feature influencing LNP behavior. nih.gov |

| Chemical Linkage | The bond between the PEG and lipid components. | Studies have shown this factor to have a minimal impact on overall LNP properties compared to content and tail length. nih.gov |

While essential for stability, the concentration of mPEG-N,N-Ditetradecylacetamide must be carefully optimized to ensure efficient encapsulation of cargo. In vitro studies have demonstrated that the molar percentage of the PEG-lipid is inversely related to cargo loading efficiency. Specifically, research has revealed that a PEG-lipid molar content exceeding 3.0% can significantly reduce the encapsulation efficiency of mRNA within LNPs. nih.gov An increased PEG-lipid content can also decrease the subsequent in vitro translation efficiency of the encapsulated mRNA. nih.gov

Therefore, a critical formulation strategy is to maintain the concentration of mPEG-N,N-Ditetradecylacetamide at a level that provides sufficient steric stabilization without hindering the encapsulation process. This often involves using the lowest possible concentration that still ensures colloidal stability, typically below 3.0 mol%. nih.gov Another strategy involves creating a blend of PEGylated and un-PEGylated surfactants to achieve a higher weight percentage of the core cargo material relative to the total surfactant mass. liverpool.ac.uk This balance is fundamental to designing LNPs that are both stable and possess a high cargo capacity.

Integration into Polymer-Based Hybrid Materials

Beyond its role in discrete nanoparticles, the principles of PEGylation embodied by mPEG-N,N-Ditetradecylacetamide can be extended to the development of more complex, polymer-based hybrid materials for controlled release studies and tissue engineering.